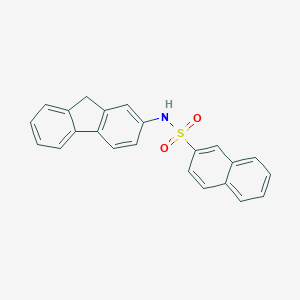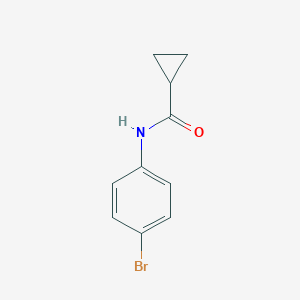
N-(4-bromophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)cyclopropanecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Br-CPA and belongs to the class of cyclopropane carboxamides. Br-CPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Br-CPA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, Br-CPA promotes the acetylation of histones, leading to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Br-CPA has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells. In addition, Br-CPA has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Br-CPA in lab experiments is its high purity and stability. This makes it easier to perform experiments without the risk of contamination or degradation. However, one of the limitations of using Br-CPA is its cost, which can be a limiting factor for some research groups.
Direcciones Futuras
There are several future directions for research on Br-CPA. One potential direction is to investigate the use of Br-CPA in combination with other anti-cancer drugs to enhance their efficacy. Another potential direction is to investigate the use of Br-CPA in the treatment of other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Br-CPA and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of Br-CPA involves the reaction of 4-bromoaniline with cyclopropanecarbonyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure Br-CPA. This synthesis method has been optimized to produce high yields of Br-CPA with high purity.
Aplicaciones Científicas De Investigación
Br-CPA has been used extensively in scientific research due to its potential applications in various fields. One of the major areas of research has been in the field of cancer treatment. Br-CPA has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.1 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) |
Clave InChI |
CYBVEZPTHHVBTO-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1CC1C(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




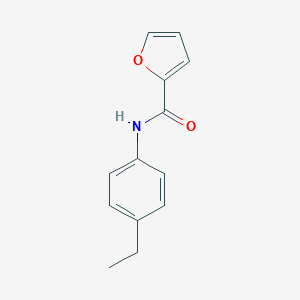


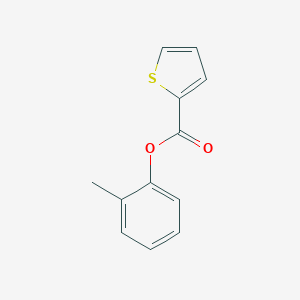
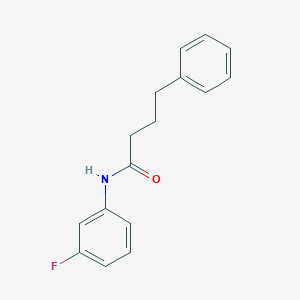

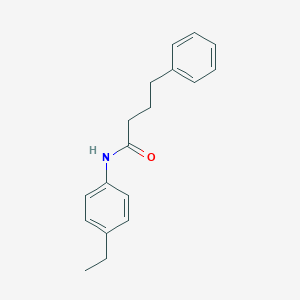

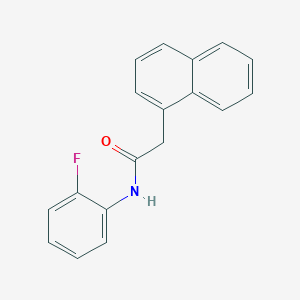
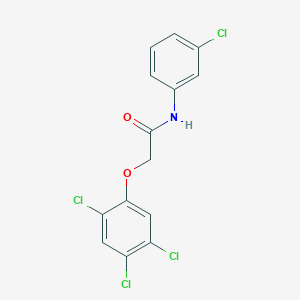
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)

